molecular formula C7H8BN3O2 B15296812 2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid

2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid

Katalognummer: B15296812
Molekulargewicht: 176.97 g/mol
InChI-Schlüssel: DXCSRWGZMBSWDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a boronic acid functional group attached at the 6-position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis. The reaction conditions, such as temperature and time, can be optimized to achieve high yields. Additionally, late-stage functionalization of the triazolo pyridine can be performed to introduce the boronic acid group .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation. Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which play roles in various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid is unique due to the presence of the boronic acid group, which enhances its reactivity and allows for versatile functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Eigenschaften

Molekularformel

C7H8BN3O2

Molekulargewicht

176.97 g/mol

IUPAC-Name

(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)boronic acid

InChI

InChI=1S/C7H8BN3O2/c1-5-9-7-3-2-6(8(12)13)4-11(7)10-5/h2-4,12-13H,1H3

InChI-Schlüssel

DXCSRWGZMBSWDG-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CN2C(=NC(=N2)C)C=C1)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.